molecular formula C7H8O2 B046686 3-Hydroxybenzyl alcohol CAS No. 620-24-6

3-Hydroxybenzyl alcohol

Cat. No. B046686
CAS RN: 620-24-6
M. Wt: 124.14 g/mol
InChI Key: OKVJCVWFVRATSG-UHFFFAOYSA-N
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Patent
US08361993B2

Procedure details

NaBH4 (775 mg, 20.5 mmol) is gradually added to a solution of 3-hydroxybenzaldehyde (5 g, 40.9 mmol) in EtOH (25 mL) while cooling the reaction mixture with cold water. This mixture is stirred for 5-10 min at the same temperature. And then dichloromethane (DCM) (100 mL) is added followed by a 2M HCl aqueous solution (until pH ˜3). The organic phase is separated and the final product is extracted 4 times from the aqueous phase with a EtOH/DCM mixture in the proportion of 1:3. The collected organic phases are dried on Na2SO4. After evaporation of the solvents under reduced pressure, a viscous colorless oil is obtained (4.9 g, 97%), which gradually crystallizes.
Name
Quantity
775 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[OH:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[O:8].O.Cl>CCO.ClCCl>[OH:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7][OH:8] |f:0.1|

Inputs

Step One
Name
Quantity
775 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
This mixture is stirred for 5-10 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the final product is extracted 4 times from the aqueous phase with a EtOH/DCM mixture in the proportion of 1:3
CUSTOM
Type
CUSTOM
Details
The collected organic phases are dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
a viscous colorless oil is obtained (4.9 g, 97%), which
CUSTOM
Type
CUSTOM
Details
gradually crystallizes

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
Smiles
OC=1C=C(CO)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.